N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of a methyl group, a p-tolyl group, and a carboxamide group attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction is catalyzed by an organocatalyst generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxylate
- N-methyl-2-(p-tolyl)-2H-tetrazole-5-thiol
- N-methyl-2-(p-tolyl)-2H-tetrazole-5-amine
Uniqueness
N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, plays a crucial role in its bioactivity and stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYSCVPURWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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